Cas no 1206980-97-3 (Methyl 2-(4-chlorophenyl)thiazole-5-carboxylate)

メチル 2-(4-クロロフェニル)チアゾール-5-カルボキシレートは、有機合成化学において重要な中間体として利用されるチアゾール誘導体です。4-クロロフェニル基とチアゾール環の組み合わせにより、高い電子求引性とπ共役系を有し、医農薬分野での活性成分合成に適した特性を示します。エステル部位は加水分解やアミノ化反応の前駆体として機能し、分子修飾の柔軟性を提供します。結晶性が良好で取り扱いやすく、有機溶媒に対する溶解性も良好なため、反応条件の最適化が容易です。特にヘテロ環化合物を骨格に持つ生理活性物質の合成において、構造的多様性を付与する有用な構築ブロックとしての価値が認められています。

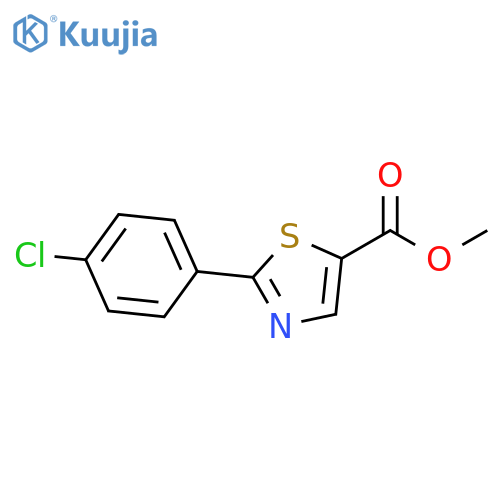

1206980-97-3 structure

商品名:Methyl 2-(4-chlorophenyl)thiazole-5-carboxylate

Methyl 2-(4-chlorophenyl)thiazole-5-carboxylate 化学的及び物理的性質

名前と識別子

-

- Methyl 2-(4-chlorophenyl)thiazole-5-carboxylate

- DTXSID30724404

- methyl 2-(4-chlorophenyl)-1,3-thiazole-5-carboxylate

- 1206980-97-3

- A892117

- Methyl2-(4-chlorophenyl)thiazole-5-carboxylate

- AKOS016002693

-

- MDL: MFCD15142835

- インチ: InChI=1S/C11H8ClNO2S/c1-15-11(14)9-6-13-10(16-9)7-2-4-8(12)5-3-7/h2-6H,1H3

- InChIKey: WPWQATPKHJIMAW-UHFFFAOYSA-N

- ほほえんだ: COC(=O)C1=CN=C(C2=CC=C(C=C2)Cl)S1

計算された属性

- せいみつぶんしりょう: 252.9964274g/mol

- どういたいしつりょう: 252.9964274g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 16

- 回転可能化学結合数: 3

- 複雑さ: 256

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3.4

- トポロジー分子極性表面積: 67.4Ų

Methyl 2-(4-chlorophenyl)thiazole-5-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM190229-1g |

Methyl 2-(4-chlorophenyl)thiazole-5-carboxylate |

1206980-97-3 | 95% | 1g |

$402 | 2023-01-07 | |

| Alichem | A059004188-1g |

Methyl 2-(4-chlorophenyl)thiazole-5-carboxylate |

1206980-97-3 | 95% | 1g |

$400.00 | 2023-09-04 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1760437-1g |

Methyl 2-(4-chlorophenyl)thiazole-5-carboxylate |

1206980-97-3 | 98% | 1g |

¥3577.00 | 2024-08-09 | |

| Ambeed | A635073-1g |

Methyl 2-(4-chlorophenyl)thiazole-5-carboxylate |

1206980-97-3 | 95+% | 1g |

$365.0 | 2024-04-25 | |

| Chemenu | CM190229-1g |

Methyl 2-(4-chlorophenyl)thiazole-5-carboxylate |

1206980-97-3 | 95% | 1g |

$430 | 2021-08-05 |

Methyl 2-(4-chlorophenyl)thiazole-5-carboxylate 関連文献

-

Pierre-Antoine Nocquet,Raphaël Hensienne,Joanna Wencel-Delord,Eric Wimmer,Damien Hazelard Org. Biomol. Chem., 2015,13, 9176-9180

-

2. Zipper-like properties of [poly(l-lysine) + poly(l-glutamic acid)] β-pleated molecular self-assemblyWojciech Dzwolak,Piotr E. Marszalek Chem. Commun., 2005, 5557-5559

-

Weida Chang,Shanghao Liu,Zhimin Li,Kaibo Zhu RSC Adv., 2019,9, 28323-28329

-

Keiko Okuzumi,Noriyuki Hara,Hidehiro Uekusa,Yoshinori Fujimoto Org. Biomol. Chem., 2005,3, 1227-1232

-

Shenglai Yao,Christoph van Wüllen,Matthias Driess Chem. Commun., 2008, 5393-5395

1206980-97-3 (Methyl 2-(4-chlorophenyl)thiazole-5-carboxylate) 関連製品

- 172678-67-0(Ethyl 2-phenylthiazole-5-carboxylate)

- 172678-68-1(2-Phenyl-thiazole-5-carboxylic Acid methyl ester)

- 1804067-16-0(1-(3-Bromo-2-(fluoromethoxy)phenyl)-1-chloropropan-2-one)

- 1851804-63-1(3-(Difluoromethyl)-N-methylbenzene-1-sulfonamide)

- 1895338-79-0((3-hydroxyphenyl)methanesulfonamide)

- 1092390-14-1(2-Amino-1-(4-trifluoromethoxyphenyl)ethanone Hydrochloride)

- 2228649-48-5(1-(3-tert-butylphenyl)-2-(methylamino)ethan-1-one)

- 2248201-04-7((2S)-2-(2,6-Dimethoxyphenyl)propan-1-amine)

- 850623-48-2(POTASSIUM (3-METHYLTHIOPHENYL)TRIFLUOROBORATE)

- 2227817-85-6((2R)-6,6-dimethylheptan-2-amine)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1206980-97-3)Methyl 2-(4-chlorophenyl)thiazole-5-carboxylate

清らかである:99%

はかる:1g

価格 ($):328.0